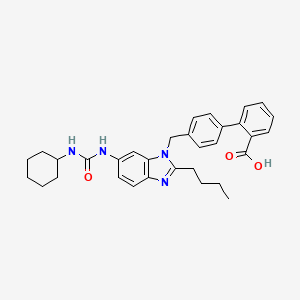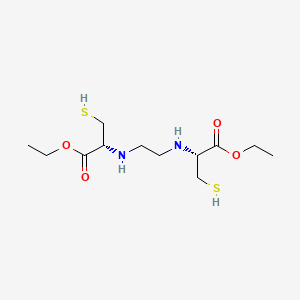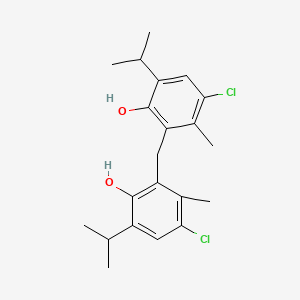![molecular formula C25H24F3N5S B1667042 Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Vue d'ensemble
Description
AMG-7905 is a synthetic organic compound known for its role as a modulator of transient receptor potential vanilloid type 1 (TRPV1). This compound has been studied for its ability to induce hypothermia in vivo .
Applications De Recherche Scientifique
AMG-7905 has several scientific research applications:
Chemistry: It is used as a model compound to study the modulation of transient receptor potential vanilloid type 1.
Biology: Researchers use AMG-7905 to investigate the physiological effects of transient receptor potential vanilloid type 1 modulation, including its role in thermoregulation.
Medicine: AMG-7905 is studied for its potential therapeutic applications, particularly in conditions where modulation of transient receptor potential vanilloid type 1 is beneficial.
Industry: The compound is used in the development of new drugs and therapeutic agents
Méthodes De Préparation
The synthesis of AMG-7905 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
AMG-7905 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
AMG-7905 exerts its effects by modulating the activity of transient receptor potential vanilloid type 1. This modulation affects the ion flow through the receptor, leading to changes in cellular activity. The molecular targets include the transient receptor potential vanilloid type 1 channels, and the pathways involved are related to calcium ion signaling .
Comparaison Avec Des Composés Similaires
AMG-7905 is unique in its specific modulation of transient receptor potential vanilloid type 1. Similar compounds include:
Capsaicin: A natural compound known for its ability to activate transient receptor potential vanilloid type 1.
Resiniferatoxin: A potent activator of transient receptor potential vanilloid type 1.
AMG-517: Another synthetic compound that modulates transient receptor potential vanilloid type 1.
Compared to these compounds, AMG-7905 is noted for its specific hypothermia-inducing action .
Propriétés
Formule moléculaire |
C25H24F3N5S |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33) |
Clé InChI |
HDEGHWQWPSXKSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |
SMILES canonique |
C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMG7905; AMG-7905; AMG 7905; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1666961.png)

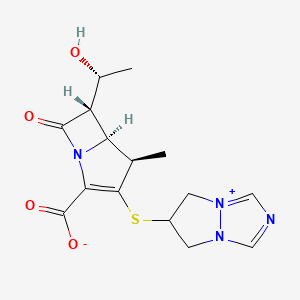

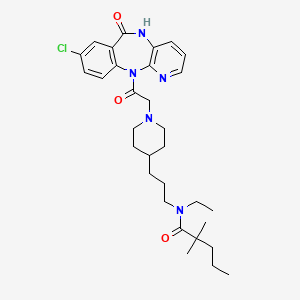
![(2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B1666971.png)
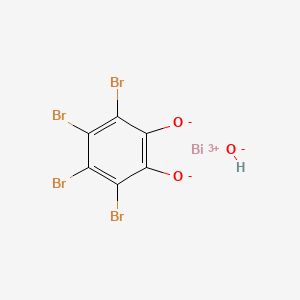
![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
